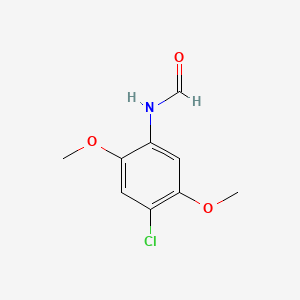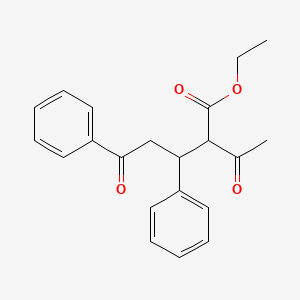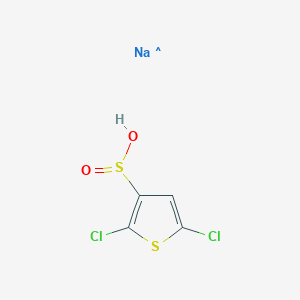
4-Chloro-2,5-dimethoxyphenylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,5-dimethoxyphenylformamide is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of phenylformamide, characterized by the presence of chloro and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5-dimethoxyphenylformamide typically involves the formylation of 4-chloro-2,5-dimethoxyaniline. One common method includes the reaction of 4-chloro-2,5-dimethoxyaniline with formic acid or formic acid derivatives under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the formamide group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure consistent product quality and yield. Purification steps, such as recrystallization or distillation, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,5-dimethoxyphenylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-chloro-2,5-dimethoxyaniline.
Substitution: Formation of various substituted phenylformamides depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,5-dimethoxyphenylformamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,5-dimethoxyphenylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-2,5-dimethoxyamphetamine: A psychoactive compound with stimulant properties.
4-Bromo-2,5-dimethoxyphenylformamide: Similar structure but with a bromine atom instead of chlorine.
2,5-Dimethoxyphenylformamide: Lacks the chloro substituent.
Uniqueness: 4-Chloro-2,5-dimethoxyphenylformamide is unique due to the presence of both chloro and methoxy groups, which confer specific chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the methoxy groups influence its solubility and interaction with biological targets.
Properties
CAS No. |
6639-58-3 |
|---|---|
Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)formamide |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-4-7(11-5-12)9(14-2)3-6(8)10/h3-5H,1-2H3,(H,11,12) |
InChI Key |
RQWYEHAPFQJPPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)













